molecular formula C10H18INO2Zn B2492362 Tert-butyl (2R)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) CAS No. 2135683-37-1

Tert-butyl (2R)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+)

Cat. No.: B2492362
CAS No.: 2135683-37-1
M. Wt: 376.54
InChI Key: PVGBDFLCPBPDDL-YCBDHFTFSA-M
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Description

Tert-butyl (2R)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an iodozinc moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-methanidylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a methanidyl group under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved yields compared to traditional batch processes . This method is more efficient and sustainable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The iodozinc moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of the corresponding amines or hydrocarbons.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (2R)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) has several applications in scientific research:

    Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the pyrrolidine ring can engage in hydrogen bonding and other interactions. The iodozinc moiety can participate in coordination chemistry, forming complexes with various substrates and influencing reaction pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R)-2-methanidylpyrrolidine-1-carboxylate: Lacks the iodozinc moiety, making it less reactive in certain substitution reactions.

    Pyrrolidine-1-carboxylate derivatives: Similar structure but different functional groups, leading to varied reactivity and applications.

Uniqueness

Tert-butyl (2R)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+) is unique due to the presence of the iodozinc moiety, which imparts distinct reactivity and coordination properties. This makes it valuable in specific synthetic applications where other compounds may not be suitable.

Properties

IUPAC Name

tert-butyl (2R)-2-methanidylpyrrolidine-1-carboxylate;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18NO2.HI.Zn/c1-8-6-5-7-11(8)9(12)13-10(2,3)4;;/h8H,1,5-7H2,2-4H3;1H;/q-1;;+2/p-1/t8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWQBXKBUWOPNQ-YCBDHFTFSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1[CH2-].[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1[CH2-].[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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